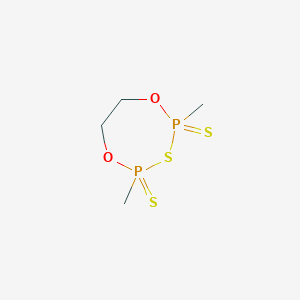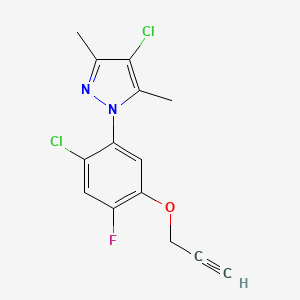![molecular formula C18H24OSn B14316718 Trimethyl[3-(3-phenoxyphenyl)propyl]stannane CAS No. 106797-70-0](/img/structure/B14316718.png)
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(3-phenoxyphenyl)propyl group. Organotin compounds, including this one, are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(3-phenoxyphenyl)propyl]stannane typically involves the reaction of trimethyltin chloride with 3-(3-phenoxyphenyl)propyl magnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Trimethyl[3-(3-phenoxyphenyl)propyl]stannane include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin chloride
- Triphenyltin chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. For example, the presence of the 3-(3-phenoxyphenyl)propyl group enhances its reactivity and potential biological activities compared to other organotin compounds .
Propiedades
| 106797-70-0 | |
Fórmula molecular |
C18H24OSn |
Peso molecular |
375.1 g/mol |
Nombre IUPAC |
trimethyl-[3-(3-phenoxyphenyl)propyl]stannane |
InChI |
InChI=1S/C15H15O.3CH3.Sn/c1-2-7-13-8-6-11-15(12-13)16-14-9-4-3-5-10-14;;;;/h3-6,8-12H,1-2,7H2;3*1H3; |
Clave InChI |
YSZMUCZJOLQVAR-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/no-structure.png)
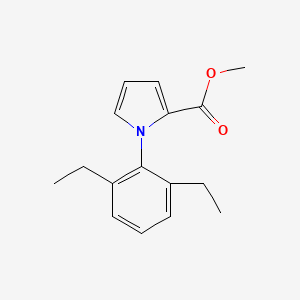
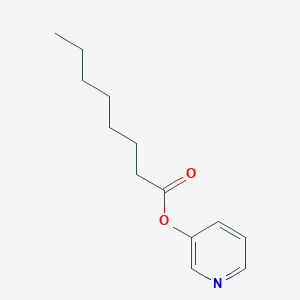
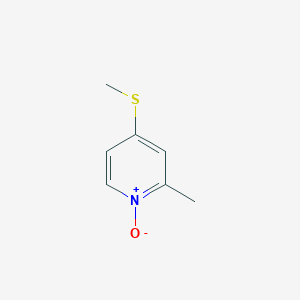
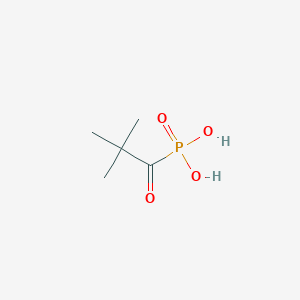
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
